Cyclopentyl heptanoate
CAS No.: 5454-23-9
Cat. No.: VC19722056
Molecular Formula: C12H22O2
Molecular Weight: 198.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5454-23-9 |
|---|---|
| Molecular Formula | C12H22O2 |
| Molecular Weight | 198.30 g/mol |
| IUPAC Name | cyclopentyl heptanoate |
| Standard InChI | InChI=1S/C12H22O2/c1-2-3-4-5-10-12(13)14-11-8-6-7-9-11/h11H,2-10H2,1H3 |
| Standard InChI Key | XQIVRADFTDIBRW-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC(=O)OC1CCCC1 |
Introduction
Chemical Identity and Structural Characteristics
Cyclopentyl heptanoate is systematically named cyclopentyl heptanoate under IUPAC nomenclature. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 5454-23-9 | |
| Molecular Formula | ||
| Molecular Weight | 198.30 g/mol | |
| SMILES | CCCCCCC(=O)OC1CCCC1 | |
| InChIKey | XQIVRADFTDIBRW-UHFFFAOYSA-N | |
| XLogP3 | 3.8 |
The compound’s structure comprises a cyclopentyl ring linked via an ester bond to a linear heptanoyl chain. Computational analyses indicate a rotatable bond count of 7, contributing to conformational flexibility . The absence of hydrogen bond donors and presence of two acceptors influence its solubility and interaction with biological targets .
Synthesis and Manufacturing
Chemical Synthesis
Cyclopentyl heptanoate is typically synthesized via esterification reactions. A common approach involves the acid-catalyzed condensation of heptanoic acid with cyclopentanol:
Alternative methods include transesterification, where heptanoate esters (e.g., methyl heptanoate) react with cyclopentanol under basic conditions .
Enzymatic Synthesis
Recent advancements emphasize sustainable production using immobilized lipases. For instance, Candida antarctica lipase B (CALB) encapsulated in sol-gel matrices has demonstrated efficacy in ester synthesis under solvent-free conditions . This method offers high enantioselectivity and avoids harsh reagents, aligning with green chemistry principles .
Industrial-Scale Production
Patents disclose scaled-up processes for related cyclopentyl esters, highlighting optimized reaction conditions (e.g., 50–150°C, 1–12 hours) and purification via silica gel chromatography . Such protocols are adaptable to cyclopentyl heptanoate manufacturing.
Physicochemical Properties
Cyclopentyl heptanoate’s properties are critical for its applications:
The lower logP value compared to its cyclohexyl analog reflects reduced hydrophobicity due to the smaller ring size, impacting lipid membrane permeability .
Applications in Industry and Research
Pharmaceutical Intermediate
Cyclopentyl heptanoate serves as a precursor in prostaglandin analog synthesis. Patents describe its structural analogs (e.g., 7-substituted cyclopentyl heptyl amines) as intraocular pressure-lowering agents . The cyclopentane ring mimics endogenous prostaglandin geometry, enhancing receptor binding .
Flavor and Fragrance Industry
Analytical Characterization
Gas Chromatography (GC)
While cyclopentyl heptanoate-specific GC data are scarce, analogous cyclohexyl heptanoate exhibits a retention index of 1499 on Ultra-1 columns . Similar methods (25 m column, 3°C/min ramp) are applicable for purity assessment.
Spectroscopic Methods
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NMR: NMR predicts signals at δ 0.88 (t, 3H, CH₃), 1.25 (m, 8H, CH₂), and 1.70 (m, 8H, cyclopentyl) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 198.16 .
Recent Advancements and Future Directions
Biocatalytic Optimization
The 2022 study on sol-gel immobilized CALB highlights potential for continuous-flow synthesis, achieving >90% conversion in n-amyl caproate production . Adapting this system to cyclopentyl heptanoate could enhance sustainability.
Patent Trends
Recent patents (e.g., US9415043B2) explore combination therapies using cyclopentane-derived therapeutics, suggesting expanded roles in drug development .
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